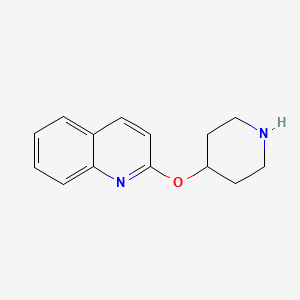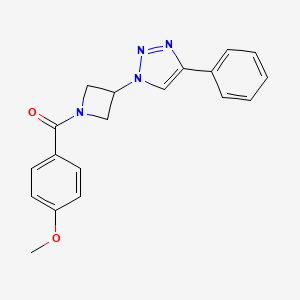
(4-甲氧基苯基)(3-(4-苯基-1H-1,2,3-三唑-1-基)氮杂环丁-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves the design and characterization of the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of a triazole with a pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, one of the compounds, ethyl 4-(4-methoxyphenyl)-2-(4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-6-methylpyrimidine-5-carboxylate (ZA2), is a pale yellow solid with a melting point of 101–103°C .科学研究应用
合成和结构分析: Abosadiya 等人 (2018) 的一项研究重点是合成新的三唑衍生物,包括 5-(4-甲氧基苯基)-2-苯基-2,4-二氢-3H-1,2,4-三唑-3-硫酮。使用光谱技术和 X 射线晶体学分析了这些衍生物,揭示了有关其分子结构和特征的详细信息 (Abosadiya 等人,2018).
抗菌和抗结核活性: Thomas 等人 (2014) 和 Sunitha 等人 (2017) 的研究调查了三唑并入的氮杂环丁-2-酮类似物的抗菌特性。这些研究发现,某些衍生物,包括那些带有 4-甲氧基苯基基团的衍生物,对各种细菌菌株表现出显着的抗菌和抗结核活性 (Thomas 等人,2014); (Sunitha 等人,2017).
抗癌特性: Tumosienė 等人 (2020) 探索了三唑衍生物的潜在抗癌活性。他们合成了新型化合物,包括带有 4-甲氧基苯基基团的衍生物,并在癌细胞系上对它们进行了测试,确定了具有有希望的细胞毒性作用的化合物 (Tumosienė 等人,2020).
分子对接和 DFT 研究: FathimaShahana 等人 (2020) 对类似于所讨论化合物的创新化合物进行了分子对接和密度泛函理论 (DFT) 研究。他们的分析提供了对该化合物潜在抗病毒活性和药代动力学行为的见解 (FathimaShahana 等人,2020).
抗炎活性: Labanauskas 等人 (2004) 合成了 5-(2-、3-和 4-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇的衍生物,证明了它们的抗炎活性。这项研究有助于了解此类化合物在治疗炎症中的治疗潜力 (Labanauskas 等人,2004).
缓蚀机理: Boutouil 等人 (2019) 研究了三唑衍生物对低碳钢的缓蚀性能。他们的研究结果表明,(4-甲氧基苯基)(3-(4-苯基-1H-1,2,3-三唑-1-基)氮杂环丁-1-基)甲酮等化合物可能在保护金属免受腐蚀方面具有应用 (Boutouil 等人,2019).
作用机制
属性
IUPAC Name |
(4-methoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-17-9-7-15(8-10-17)19(24)22-11-16(12-22)23-13-18(20-21-23)14-5-3-2-4-6-14/h2-10,13,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRVROLWNBTXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637577.png)
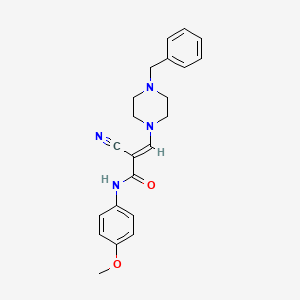
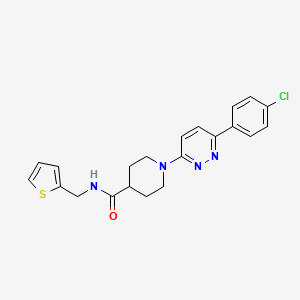
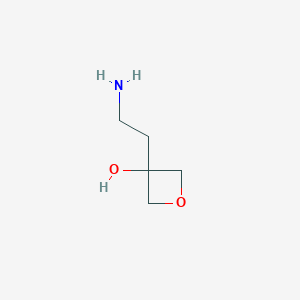
![N-(3-chloro-2-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637584.png)
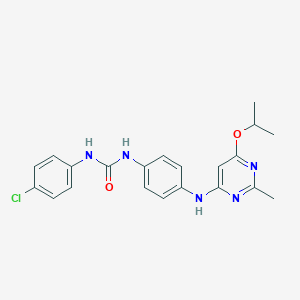
![3-Fluoro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2637588.png)
![2-ethoxy-N-[5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2637589.png)
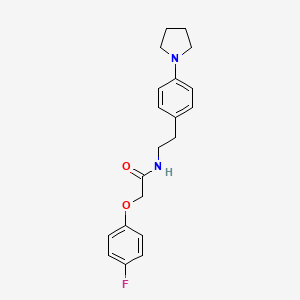
![Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone](/img/structure/B2637592.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2637598.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2637599.png)
